molecular formula C8H15NO B15061575 [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

Cat. No.: B15061575
M. Wt: 141.21 g/mol
InChI Key: HFPJUTTXAVTHSX-SPDVFEMOSA-N
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Description

[(1R,6R)-7-methyl-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the use of alpha-diazoacetates in the presence of a ruthenium (II) catalyst can facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,6R)-7-methyl-3-azabicyclo[410]heptan-6-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

InChI

InChI=1S/C8H15NO/c1-6-7-4-9-3-2-8(6,7)5-10/h6-7,9-10H,2-5H2,1H3/t6?,7-,8-/m1/s1

InChI Key

HFPJUTTXAVTHSX-SPDVFEMOSA-N

Isomeric SMILES

CC1[C@@H]2[C@]1(CCNC2)CO

Canonical SMILES

CC1C2C1(CCNC2)CO

Origin of Product

United States

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